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Introduction

2-Methyldecane (Ci11Hz4), a branched-chain alkane, serves as a crucial component in a
multitude of industrial applications, ranging from advanced fuel formulations to specialized
solvents and chemical intermediates.[1] A thorough understanding of its thermodynamic
properties is paramount for the optimization of processes, the design of new technologies, and
the prediction of its behavior in complex chemical systems. This guide provides a
comprehensive overview of the key thermodynamic parameters of 2-Methyldecane, detailing
the experimental methodologies for their determination and exploring the practical implications
of these properties in various scientific and industrial contexts.

Core Thermodynamic Properties

The thermodynamic behavior of 2-Methyldecane is characterized by a set of fundamental
properties that govern its energy content and phase behavior. These properties are essential
for calculations in chemical engineering, process design, and theoretical modeling.

Phase Transition Properties

The temperatures and enthalpies associated with phase changes are critical for defining the
physical state of 2-Methyldecane under different conditions.
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e Melting Point: The transition from a solid to a liquid state for 2-Methyldecane occurs at a
triple-point temperature of 224.31 K (-48.84 °C).[2]

e Boiling Point: Under standard atmospheric pressure, 2-Methyldecane boils at approximately
189.2 °C.[3]

» Enthalpy of Fusion: The energy required to melt solid 2-Methyldecane at its triple point has
been determined to be 25.087 kJ/mol.[2] This value is crucial for applications involving
solidification and melting, such as in phase change materials.

o Enthalpy of Vaporization: The enthalpy of vaporization, which is the energy needed to
transform the liquid into a gas, is a key parameter for fuel and solvent applications. For 2-
Methyldecane, this value is approximately 52.811 kJ/mol.[3]

Heat Capacity

Heat capacity, the amount of heat required to raise the temperature of a substance by a
specific amount, is a fundamental thermodynamic property that reflects the ability of a molecule
to store thermal energy. For 2-Methyldecane, the constant pressure heat capacity of the liquid
phase has been experimentally determined. At 298.15 K, the liquid molar heat capacity is
341.21 J/mol-K.[4]

The heat capacity of a solvent plays a significant role in chemical reactions by influencing
temperature control.[5] Solvents with high heat capacities can absorb significant amounts of
heat with only a small increase in temperature, acting as thermal buffers that help maintain
stable reaction conditions.[6]

Standard Thermodynamic Functions

Standard thermodynamic functions provide a baseline for comparing the stability and reactivity
of different compounds. For 2-Methyldecane, these values are essential for predicting the
feasibility and outcomes of chemical reactions. While extensive experimental data for the
standard Gibbs free energy and enthalpy of formation are not readily available, computational
methods, such as the Joback method, provide estimations. The estimated standard Gibbs free
energy of formation is 39.30 kJ/mol, and the enthalpy of formation in the gas phase is -275.65
kJ/mol.[7]
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Tabulated Thermodynamic Data

For ease of reference, the key thermodynamic properties of 2-Methyldecane are summarized

in the table below.

Property Value Units Reference(s)
Molecular Formula Ci11H24 [8]
Molar Mass 156.31 g/mol [7]
Triple Point

224.31 K [2]
Temperature
Normal Boiling Point 189.2 °C [3]
Enthalpy of Fusion (at

25.087 kJ/mol [2]
Ttp)
Enthalpy of

T 52.811 kJ/mol [3]

Vaporization
Liquid Heat Capacity

341.21 J/mol-K [4]
(Cp) at 298.15 K
Critical Temperature

356.75 °C [3]
(Te)
Critical Pressure (Pc) 19.82 bar [3]
Critical Volume (Vc) 0.67 m3/kmol [3]

Experimental Determination of Thermodynamic

Properties

The accuracy of thermodynamic data hinges on the precision of the experimental methods

used for their measurement. The following sections detail the well-established protocols for

determining the key thermodynamic properties of liquid hydrocarbons like 2-Methyldecane.
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Adiabatic Calorimetry for Heat Capacity and Enthalpy of
Fusion

The low-temperature thermal properties of 2-Methyldecane, including its heat capacity and
enthalpy of fusion, were meticulously determined by Messerly and Finke (1971) using adiabatic
calorimetry.[2] This technique is a cornerstone of thermochemistry, providing highly accurate
data.

Experimental Workflow:

Caption: Workflow for determining heat capacity and enthalpy of fusion using adiabatic
calorimetry.

Methodology:

o Sample Preparation: A high-purity sample of 2-Methyldecane (99.979 mole percent) is
loaded into a platinum calorimeter vessel.[2] The vessel is sealed in a helium atmosphere to
ensure good thermal contact.

o Calorimeter Setup: The calorimeter is an adiabatic system, meaning it is highly insulated to
prevent heat exchange with the surroundings. This is achieved by surrounding the sample
vessel with a shield whose temperature is precisely controlled to match that of the vessel.[2]

e Measurement Process: The measurement involves a series of steps:
o The sample is cooled to a low starting temperature (e.g., 12 K).[2]
o The system is allowed to reach thermal equilibrium.

o A precisely measured amount of electrical energy is supplied to the sample, causing its
temperature to rise.

o The temperature increase is carefully measured once thermal equilibrium is re-
established.

o The heat capacity is calculated from the energy input and the temperature change.
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» Enthalpy of Fusion: To determine the enthalpy of fusion, energy is added in increments
across the melting temperature range. The total energy required to melt the sample at a
constant temperature is then calculated.[2]

This self-validating system ensures accuracy by minimizing heat leaks and allowing for precise
measurement of both energy input and temperature change.

Applications and the Significance of
Thermodynamic Properties

The thermodynamic properties of 2-Methyldecane are not merely academic values; they have
profound implications for its practical applications.

Fuel Science and Engineering

Branched-chain alkanes like 2-Methyldecane are highly valued as components in gasoline
and other fuels.[9] Their thermodynamic properties are directly linked to their performance in
internal combustion engines.

o Enthalpy of Combustion and Stability: While straight-chain alkanes may have a slightly
higher enthalpy of combustion per mole, branched alkanes are thermodynamically more
stable.[10][11] This increased stability makes them less prone to premature ignition, or
"knocking," in an engine.[9][10] The octane rating of a fuel, a measure of its anti-knock
properties, is directly related to the composition of its branched and straight-chain alkanes.

» Enthalpy of Vaporization: The enthalpy of vaporization influences the volatility of the fuel. A
fuel must vaporize readily to form a combustible mixture with air in the engine cylinder.[12]
The specific enthalpy of vaporization of 2-Methyldecane is a key parameter in fuel blend
formulation to achieve the desired volatility characteristics.

Chemical Synthesis and Drug Development

In the realm of chemical synthesis, 2-Methyldecane can be employed as a non-polar solvent
or as a chemical intermediate.[1]

o Heat Capacity as a Solvent: The heat capacity of a solvent is critical for maintaining
temperature control during a chemical reaction.[5] Reactions that are highly exothermic
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require a solvent with a high heat capacity to absorb the generated heat and prevent
runaway reactions. Conversely, for endothermic reactions, a solvent with an appropriate heat
capacity can help maintain the required temperature for the reaction to proceed efficiently.

e Phase Behavior in Drug Formulation: In drug development, understanding the solubility and
phase behavior of active pharmaceutical ingredients (APIs) in various solvents is crucial.
While not a common pharmaceutical solvent, the thermodynamic properties of branched
alkanes can be relevant in the early stages of process development, particularly in extraction
and purification steps.

Phase Change Materials (PCMs)

The significant enthalpy of fusion of 2-Methyldecane suggests its potential use as a phase
change material for thermal energy storage.[13][14] PCMs absorb and release large amounts
of latent heat during their phase transitions, making them effective for maintaining a constant
temperature. The melting point of 2-Methyldecane, while low, could be suitable for specific
cryogenic applications.

Theoretical Models for Property Prediction

While experimental data is the gold standard, theoretical models are invaluable for predicting
the thermodynamic properties of compounds where experimental data is scarce. For alkanes,
group additivity methods and equations of state are commonly employed. These models can
provide reliable estimations for properties such as heat capacity, enthalpy of formation, and
vapor pressure, aiding in the preliminary design and analysis of chemical processes.[15]

Conclusion

The thermodynamic properties of 2-Methyldecane are fundamental to its utility across a wide
range of scientific and industrial disciplines. From its role in enhancing the performance of fuels
to its application as a solvent and potential as a phase change material, a deep understanding
of its heat capacity, enthalpies of phase change, and other thermodynamic parameters is
indispensable. The experimental methodologies outlined in this guide, particularly adiabatic
calorimetry, provide the foundation for the highly accurate data that enables researchers and
engineers to harness the full potential of this versatile branched-chain alkane. Continued
research and the development of predictive models will further enhance our ability to utilize 2-
Methyldecane in innovative and efficient ways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7822480?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

